7-(3-hydroxy-4-methoxyphenyl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
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Overview
Description
7-(3-hydroxy-4-methoxyphenyl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is a complex organic compound that belongs to the class of thiazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-hydroxy-4-methoxyphenyl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of a thiourea derivative with a halogenated ketone under basic conditions.
Pyridine Ring Construction: The pyridine ring is often constructed via a cyclization reaction involving a suitable precursor, such as a β-keto ester or an α,β-unsaturated carbonyl compound.
Functional Group Introduction: The hydroxy and methoxy groups on the phenyl ring are introduced through electrophilic aromatic substitution reactions, using reagents like methanol and hydroxylamine.
Final Assembly: The final step involves coupling the thiazole and pyridine rings through a nucleophilic substitution reaction, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the thiazole or pyridine rings, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent. Research is ongoing to determine its efficacy and safety in these roles.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 7-(3-hydroxy-4-methoxyphenyl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyridines: Compounds with similar thiazole and pyridine ring structures.
Phenylamino Derivatives: Compounds with phenylamino groups attached to various heterocycles.
Hydroxy and Methoxy Substituted Aromatics: Compounds with similar hydroxy and methoxy substitutions on aromatic rings.
Uniqueness
What sets 7-(3-hydroxy-4-methoxyphenyl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one apart is its specific combination of functional groups and ring structures, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
Molecular Formula |
C19H17N3O3S |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-anilino-7-(3-hydroxy-4-methoxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C19H17N3O3S/c1-25-15-8-7-11(9-14(15)23)13-10-16(24)21-18-17(13)26-19(22-18)20-12-5-3-2-4-6-12/h2-9,13,23H,10H2,1H3,(H,20,22)(H,21,24) |
InChI Key |
FMVZCQBDLZNJPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=C2SC(=N3)NC4=CC=CC=C4)O |
Origin of Product |
United States |
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